molecular formula C22H24N4O2 B2528045 (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251702-80-3

(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No. B2528045
CAS RN: 1251702-80-3
M. Wt: 376.46
InChI Key: LTRRWKCADMYHDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .


Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Applications in Photocatalysis

A highly efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones was developed, which are structurally similar to the compound . This method utilizes photoinduced intramolecular rearrangement under UV light, highlighting a green approach with broad substrate scope and high atom efficiency, potentially applicable for synthesizing variants of the specified compound for research in photocatalytic processes and green chemistry applications (Jing et al., 2018).

Potential in PET Imaging for Parkinson's Disease

The synthesis of a related compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), and its precursor was achieved with the aim of developing a new PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This highlights the potential use of morpholino methanone derivatives in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Antitumor Activity

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized and showed significant inhibition of the proliferation of various cancer cell lines, suggesting that compounds with morpholino methanone moieties, similar to the specified compound, could have potential as antitumor agents (Tang & Fu, 2018).

Organic Light-Emitting Diodes (OLEDs)

Research on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, structurally related to the specified compound, showed promising photophysical and electroluminescent properties for use in OLEDs. This indicates potential applications of similar compounds in the development of efficient red-emitting OLEDs (Kang et al., 2011).

Solubility and Thermodynamics

The solubility and thermodynamic properties of 4-(4-aminophenyl)-3-morpholinone were studied, revealing that temperature increases lead to higher solubility in various solvents. This research provides insight into the solubility behavior of morpholinone derivatives, which could be relevant for the formulation and application of compounds like the specified one in various solvents (Yang et al., 2016).

Mechanism of Action

If the compound is a drug or a biologically active substance, this would involve a discussion of how it interacts with biological systems. This could include its targets (such as proteins or enzymes), its effects on these targets, and its overall effects on the organism .

Safety and Hazards

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properties

IUPAC Name

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-3-16-5-7-17(8-6-16)25-20-18-9-4-15(2)24-21(18)23-14-19(20)22(27)26-10-12-28-13-11-26/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRRWKCADMYHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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